molecular formula C12H9BO2 B1621121 1-Biphenylenylboronic acid CAS No. 499769-97-0

1-Biphenylenylboronic acid

Cat. No. B1621121
M. Wt: 196.01 g/mol
InChI Key: JQRRFDWXQOQICD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 196°C .

Scientific Research Applications

Fluorescent Amino Acids and Chemical Biology

1-Biphenylenylboronic acid contributes significantly to the field of chemical biology, particularly in the synthesis of fluorescent amino acids. These compounds are pivotal for constructing fluorescent macromolecules like peptides and proteins without altering their natural properties. They are instrumental in tracking protein-protein interactions and imaging nanoscopic events in real time with high spatial resolution, thus enhancing our understanding of complex biological processes at the molecular level (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Water Analysis and Fluorescence Quenching

1-Biphenylenylboronic acid has been used to determine hypochlorite in water through fluorescence quenching. This method is highly selective and sensitive, allowing for the efficient detection of hypochlorite in various water samples. It offers a robust tool for environmental monitoring and water quality assessment (Yuan, Huang, Liu, Yang, Duan, & Hu, 2016).

Photoredox Catalysis in Organic Synthesis

In organic synthesis, 1-biphenylenylboronic acid derivatives have been utilized as photocatalysts. These compounds facilitate atom transfer radical additions, contributing to the creation of new chemical structures with potential applications in medicinal chemistry and material science (Kublicki, Ogonowski, Wieczorkowski, Durka, & Kliś, 2019).

Biomedical Applications

1-Biphenylenylboronic acid derivatives find applications in biomedical research, particularly in the development of drug delivery systems. They have been used to create responsive polymer micelles for targeted drug delivery, responsive to specific physiological conditions like glucose or lactic acid levels. This responsiveness can be pivotal in designing more efficient and targeted therapeutic interventions (Vrbata & Uchman, 2018).

Polymer Science and Material Engineering

In the field of polymer science, 1-biphenylenylboronic acid derivatives are used to synthesize various functional materials. These materials have applications in areas like fuel cell technology, offering improvements in proton conductivity and overall performance (Ryu, Chandra, Ahmed, Lopa, Yoon, Yang, Lee, Choi, & Kim, 2018).

properties

IUPAC Name

biphenylen-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2/c14-13(15)11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRRFDWXQOQICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C3=CC=CC=C3C2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383701
Record name 1-biphenylenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Biphenylenylboronic acid

CAS RN

499769-97-0
Record name 1-biphenylenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Sato, K Inaba, S Ebine, J Tsunetsugu - Bulletin of the Chemical …, 1980 - journal.csj.jp
… 2-Methoxybiphenylene (3)*9) was metalated with butyllithium and the lithio intermediate was allowed to react with tributyl borate, and the resulting 1biphenylenylboronic acid was …
Number of citations: 5 www.journal.csj.jp

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